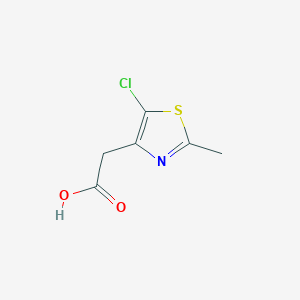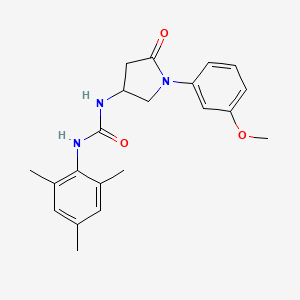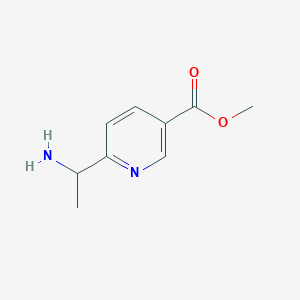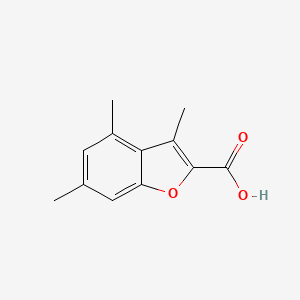
Acide 2-(5-chloro-2-méthyl-1,3-thiazol-4-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a chloro group at the 5th position and a methyl group at the 2nd position of the thiazole ring, with an acetic acid moiety attached at the 4th position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Applications De Recherche Scientifique
2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that results in a variety of biological effects . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting they may affect the biochemical pathways of bacteria .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity . For example, some thiazole derivatives have been found to have cytotoxic activity, suggesting they may induce cell death .
Orientations Futures
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is potential for future research and development in this area.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid are largely determined by the thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . These activities suggest that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may interact with biomolecules through these mechanisms, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the stability, degradation, and long-term effects of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that the effects of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors . This suggests that 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may be involved in various metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The solubility properties of thiazole derivatives suggest that they may be transported and distributed in various ways .
Subcellular Localization
The chemical properties of thiazole derivatives suggest that they may be localized to various compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-chloro-2-methylthiazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-methylthiazole-4-acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-methylthiazole-4-acetic acid.
Substitution: Formation of various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
- 2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid
- 2-(5-Chloro-2-ethyl-1,3-thiazol-4-yl)acetic acid
- 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)propionic acid
Comparison:
- 2-(5-Bromo-2-methyl-1,3-thiazol-4-yl)acetic acid: The presence of a bromo group instead of a chloro group can lead to different reactivity and biological activity.
- 2-(5-Chloro-2-ethyl-1,3-thiazol-4-yl)acetic acid: The ethyl group at the 2nd position may affect the compound’s solubility and binding properties.
- 2-(5-Chloro-2-methyl-1,3-thiazol-4-yl)propionic acid: The propionic acid moiety can alter the compound’s acidity and reactivity compared to the acetic acid moiety .
Propriétés
IUPAC Name |
2-(5-chloro-2-methyl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-8-4(2-5(9)10)6(7)11-3/h2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHDFRBRHRGDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![ethyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2572732.png)

![3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE](/img/structure/B2572736.png)

![5-fluoro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2572738.png)
![Methyl 2-fluoro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2572739.png)



![3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2572747.png)
![5-nitro-N-[4-(5-nitrothiophene-2-amido)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)
